2-Ethylrutoside, also known as 2-ethyl-7-rutinoside, is a flavonoid glycoside derived from rutin. This compound is notable for its potential health benefits, particularly in the context of vascular health and inflammation. It is primarily sourced from various plants, especially those rich in flavonoids, which are known for their antioxidant properties.
The primary sources of 2-Ethylrutoside include various herbs and plants, particularly those in the Rhamnaceae and Rutaceae families. It can be found in significant amounts in buckwheat and other fruits and vegetables that contain rutin. The extraction of 2-Ethylrutoside from these natural sources involves various methods, including solvent extraction and chromatographic techniques.
2-Ethylrutoside falls under the category of flavonoids, specifically classified as a flavonol glycoside. It is characterized by its ethyl group substitution at the 2-position of the rhamnose sugar moiety attached to the rutin backbone.
The synthesis of 2-Ethylrutoside can be achieved through several methods:
In chemical synthesis, key reactions may include:
The efficiency of these methods depends on reaction conditions such as temperature, pH, and the choice of catalysts or solvents used.
The molecular formula of 2-Ethylrutoside is . Its structure consists of a flavonoid core with an ethyl group and two sugar moieties (a rhamnose and a glucose unit) attached.
2-Ethylrutoside can undergo various chemical reactions typical for flavonoids:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts. For example, oxidation reactions often require metal catalysts or specific oxidizing agents.
The mechanism of action for 2-Ethylrutoside primarily revolves around its antioxidant properties and its ability to modulate inflammatory responses. It may exert effects through:
Studies have shown that 2-Ethylrutoside can significantly reduce markers of inflammation in vitro and in vivo, indicating its potential therapeutic applications in managing inflammatory diseases.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment.
2-Ethylrutoside has been studied for various applications:
Research continues to explore additional therapeutic potentials, including its role in chronic diseases associated with oxidative stress and inflammation.
2-Ethylrutoside (also termed hydroxyethylrutoside or HR) belongs to the class of semisynthetic flavonoid glycosides derived through chemical modification of natural flavonoids. Specifically, it is classified as a hydroxyethylated derivative of rutin (quercetin-3-O-rutinoside), where one or more hydroxyl groups are substituted with β-hydroxyethyl moieties [1] [3]. Flavonoid derivatives like 2-Ethylrutoside retain the core structural features of flavonoids—a 15-carbon skeleton arranged as C6-C3-C6—but exhibit enhanced physicochemical properties due to synthetic modifications. The hydroxyethylation significantly increases water solubility compared to the parent rutin molecule, addressing a key limitation for pharmacological applications [1] [6]. Chemically, these compounds are categorized as O-glycosides due to the presence of sugar groups (rutinose) attached via oxygen bonds, and further as flavonol glycosides based on the hydroxylated heterocyclic C-ring [3] [8].
The development of hydroxyethylrutosides began in the 1960s when researchers sought to overcome the poor bioavailability of natural flavonoids. The Swiss pharmaceutical company Zyma S.A. pioneered the first synthesis of hydroxyethylrutosides in 1961 by reacting rutin with ethylene oxide under alkaline catalysis at elevated temperatures [1]. This process yielded a mixture of mono-, di-, tri-, and tetra-hydroxyethyl derivatives, collectively termed oxerutins. By 1975, optimized synthesis protocols enabled the production of specific derivatives like mono-hydroxyethyl rutin and high-purity tri-hydroxyethyl ether (troxerutin) [1] [6]. Initially commercialized as Venoruton® and Paroven®, these compounds were rapidly adopted in Europe for vascular disorders due to their ability to reduce capillary permeability and edema [2] [5]. The 1990s saw comprehensive pharmacological reviews validating HR’s efficacy in chronic venous insufficiency, establishing its role in improving microvascular perfusion and reducing erythrocyte aggregation [5]. Recent advances (2016–present) focus on purification and stabilization techniques, such as improved catalytic methods yielding tri-hydroxyethylrutin with >95% purity [1] [6].
The structural evolution from rutin to 2-Ethylrutoside derivatives involves sequential hydroxyethylation:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7